![molecular formula C17H14N2O4 B3016257 1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 1707376-57-5](/img/structure/B3016257.png)
1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that is of interest due to its potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry. The pyrimidine core is a versatile scaffold that can be modified to yield compounds with a wide range of properties and activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of polyimides containing pyrimidine moieties can be done by reacting diamine monomers with aromatic dianhydrides using a classical two-step polymerization method . Similarly, the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones involves a domino sequence of Michael addition, cyclization, and aerial oxidation . These methods highlight the reactivity of the pyrimidine ring and its ability to form complex structures.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the structure of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was determined using single-crystal X-ray diffraction and optimized using density functional theory (DFT) . Similarly, the structure of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine was also elucidated using DFT and experimental methods . These studies provide insights into the geometric parameters and electronic structure of pyrimidine derivatives.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which can be used to further modify their structure. For example, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one lead to the formation of different polymorphs and isomers, demonstrating the reactivity of the pyrimidine ring . Additionally, the condensation of barbituric acid with different aldehydes and ketones can yield a variety of 5-arylmethylidene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, polyimides derived from pyrimidine-containing monomers exhibit excellent solubility, thermal stability, and mechanical properties . The introduction of benzyloxy groups can also affect the antioxidant and radioprotective activities of pyrimidine derivatives, as seen in the study of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Furthermore, the aggregation-induced emission properties of 5-(benzylidene)pyrimidine-2,4,6-triones demonstrate the potential of these compounds in the development of luminescent materials .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives have been a subject of study primarily for their chemical properties and synthesis methods. Research by Yurtaeva and Tyrkov (2016) explored the synthesis of 5-(hetarylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, highlighting the reactivity of the compound's methylene hydrogen atoms and its ability to form derivatives through condensation with various aldehydes and diketones (Yurtaeva & Tyrkov, 2016).
Pharmacological Research
While your requirements exclude information related to drug use and dosage, it's notable that compounds structurally related to this compound have been studied for their pharmacological properties. For instance, Vachta, Valter, and Gold-Aubert (1983) investigated the metabolism of febarbamate, a compound with a similar pyrimidine-2,4,6-trione structure, in humans (Vachta, Valter, & Gold-Aubert, 1983).
Catalysis and Eco-Friendly Synthesis
In another study, Brahmachari and Nayek (2017) developed a catalyst-free, eco-friendly synthesis method for a series of functionalized pyrimidine-4,6,11(5H)-triones, showcasing the potential of these compounds in green chemistry applications (Brahmachari & Nayek, 2017).
Spectral Characterization
Research by Kareem, Mohsein, and Majeed (2019) focused on the preparation and spectral characterization of novel heterocyclic ligands derived from pyrimidine-2,4,6-triones. Their study provides insights into the structural and spectral properties of these compounds, which could be useful in various chemical and pharmaceutical applications (Kareem, Mohsein, & Majeed, 2019).
Antimicrobial Activity
Vijaya Laxmi, Kuarm, and Rajitha (2012) synthesized derivatives of pyrimidine-2,4,6(1H,3H,5H)-triones and evaluated their antibacterial activity, indicating the potential biomedical applications of these compounds (Vijaya Laxmi, Kuarm, & Rajitha, 2012).
Eigenschaften
IUPAC Name |
1-(4-phenylmethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15-10-16(21)19(17(22)18-15)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULXEUWWPOXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

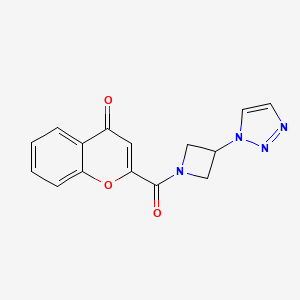
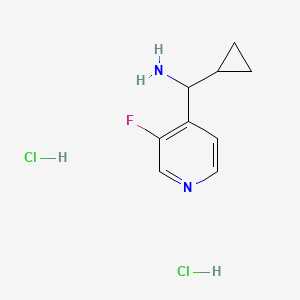
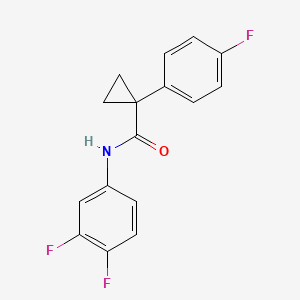
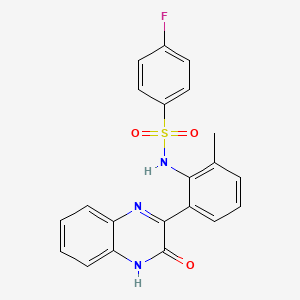
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

![6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016183.png)
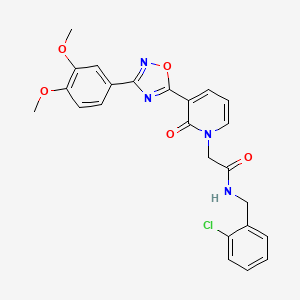
![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)
![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)
![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)
![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)
